5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a hydroxypiperidinyl group and a 3,4,5-trimethoxyphenyl substituent. Such structural features are critical for modulating pharmacokinetic properties (e.g., solubility, bioavailability) and pharmacological activity, particularly in targeting enzymes or receptors associated with cancer or inflammation .
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-11-21-20-24(22-11)19(26)18(30-20)16(23-7-5-13(25)6-8-23)12-9-14(27-2)17(29-4)15(10-12)28-3/h9-10,13,16,25-26H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCUGSBOBISPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to be potent antagonists of the human h (3) receptor.
Mode of Action
It’s worth noting that similar compounds have shown significant anticancer activity. They were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides.
Biochemical Pathways
Compounds with similar structures have shown to inhibit the growth of malignant breast tumors, suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
It’s known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics.
Biological Activity
The compound 5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , with CAS number 868220-56-8, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₅S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 868220-56-8 |
Antitumor Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antitumor activity. A study evaluating similar triazole derivatives demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines such as HeLa and Jurkat cells. The compounds were shown to induce mitochondrial depolarization and activate caspase pathways, suggesting a robust mechanism for inducing cancer cell death .
The mechanism by which triazole derivatives exert their effects often involves:
- Tubulin Polymerization Inhibition : Compounds like the one disrupt microtubule dynamics, crucial for mitosis.
- Cell Cycle Arrest : Studies have shown that these compounds can cause G2/M phase arrest in cancer cells .
- Apoptotic Pathways Activation : The induction of apoptosis is mediated through mitochondrial pathways and activation of caspases .
Antivascular Activity
Some derivatives have also been noted for their antivascular properties. They can induce changes in endothelial cell morphology and inhibit angiogenesis in vitro. This suggests potential applications in targeting tumor vasculature .
Study 1: Synthesis and Evaluation of Triazole Derivatives
A series of 1-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazole analogues were synthesized and evaluated for their biological activity. Among these compounds, specific derivatives exhibited IC50 values comparable to known standards like combretastatin A-4 (CA-4), demonstrating their potential as effective anticancer agents .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the triazole compounds and tubulin. These studies identified key amino acid residues involved in binding, which can inform the design of more potent inhibitors .
Study 3: In Vivo Studies
In vivo studies are essential to validate the efficacy of these compounds in a biological context. While specific studies on the compound may be limited, existing literature on related triazoles indicates promising results in animal models .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Research indicates that derivatives of 1,2,4-triazoles exhibit potent antimicrobial activity. The presence of the triazole ring in the compound enhances its ability to inhibit various pathogens, including bacteria and fungi. A study highlighted that triazole derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans .
-
Anticancer Activity
- The compound's structure suggests potential anticancer properties due to its ability to interact with enzymes involved in cell proliferation. Studies have shown that similar compounds can inhibit aromatase enzymes, which are crucial in estrogen synthesis and are often targeted in breast cancer therapies .
- Antioxidant Activity
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. For example:
- Modifications at the thiazole or piperidine rings can lead to compounds with improved potency against specific targets.
- Molecular docking studies have suggested that these modifications can enhance binding affinities to target enzymes .
Case Studies
-
Case Study on Antimicrobial Activity
- A study conducted at Zaporizhzhia State Medical University synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy using serial dilution methods. The results indicated that specific derivatives exhibited superior activity against pathogenic strains at low concentrations .
- Case Study on Anticancer Potential
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs differ in substituents on the piperidine ring or aromatic groups, influencing bioactivity and physicochemical properties. Key examples include:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Properties | Reference |
|---|---|---|---|---|
| Target Compound: 5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo... | 4-Hydroxypiperidinyl, 3,4,5-trimethoxyphenyl | ~497.56* | High polarity (hydroxyl group), potential for enzyme inhibition via H-bonding | — |
| 2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo... | 4-Methylpiperidinyl, 3,4,5-trimethoxyphenyl | ~495.57 | Increased lipophilicity; reduced solubility compared to hydroxyl analog | |
| 5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo... | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | ~567.09 | Enhanced electron-withdrawing effects (Cl); moderate cytotoxicity in cancer cells | |
| 5-(4-Fluorophenyl)-2-(3,4,5-trihydroxyphenyl)thiazolo... | 4-Fluorophenyl, 3,4,5-trihydroxyphenyl | ~421.42 | High polarity; selective cytotoxicity against BEL-7402 cells |
*Calculated based on molecular formula.
Pharmacological Activity
- Anticancer Potential: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., derivatives) show selective inhibition of HCT116 and HeLa cells, attributed to tubulin-binding or kinase-inhibitory mechanisms. The target compound’s hydroxypiperidinyl group may enhance selectivity by reducing off-target toxicity compared to methylpiperidine analogs .
- Antifungal Activity: Triazole-thiadiazole hybrids () inhibit fungal lanosterol 14α-demethylase (CYP51).
- Anti-inflammatory and Antioxidant Effects : Methoxyphenyl-substituted triazoles () exhibit dual anti-inflammatory and antioxidant activities, likely via ROS scavenging or COX-2 inhibition. The trimethoxyphenyl group in the target compound may amplify these effects .
Contradictions and Limitations
- Toxicity vs. Selectivity: While compounds show cancer cell selectivity, fluorophenyl derivatives exhibit higher toxicity to normal L-02 cells . The target compound’s hydroxyl group may mitigate this issue.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling piperidine derivatives with thiazolo-triazole precursors. Key steps include:
- Mannich-type reactions to introduce the hydroxypiperidinyl and trimethoxyphenyl groups .
- Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance nucleophilic substitution efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol .
- Optimization : Adjusting temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:thiazole precursor) improves yields to ~65–75% .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent integration (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm; hydroxypiperidine protons at δ 1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 470.18) .
- HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational modeling predict binding affinities to biological targets like kinases or GPCRs?
- Methodology :
- Molecular docking (AutoDock Vina) against targets (e.g., EGFR kinase PDB:1M17) identifies hydrogen bonds between the hydroxypiperidine group and Asp831 .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
- Validation : Compare computational IC50 values with experimental enzymatic assays (e.g., ATPase inhibition) to resolve discrepancies .
Q. What strategies resolve contradictory data in cytotoxicity studies across cell lines?
- Hypothesis : Discrepancies may arise from differential expression of target proteins (e.g., tubulin in cancer vs. normal cells) .
- Experimental Design :
- Perform flow cytometry to quantify apoptosis (Annexin V/PI staining) and Western blotting for target protein expression .
- Use isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic factors influencing activity .
Q. How does the hydroxypiperidine moiety influence pharmacokinetic properties?
- In vitro ADME :
- Caco-2 permeability assays : Log P values (~2.1) suggest moderate blood-brain barrier penetration .
- Microsomal stability : Hydroxypiperidine increases metabolic stability (t1/2 > 60 mins in human liver microsomes) compared to non-hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
